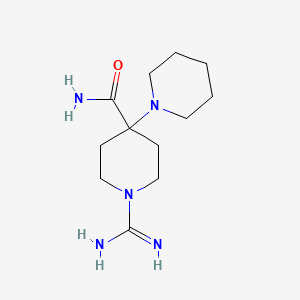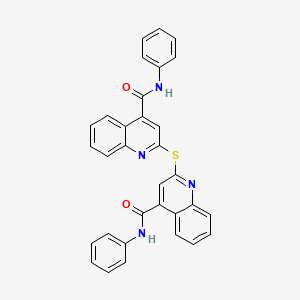
1'-Carbamimidoyl-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide is a chemical compound with the molecular formula C11H21N3O. It is known for its unique structure, which includes a bipiperidine backbone.
Preparation Methods
The synthesis of 1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Bipiperidine Backbone: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Introduction of the Carbamimidoyl Group: This is achieved through the reaction of the bipiperidine intermediate with suitable reagents to introduce the carbamimidoyl group.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as pipamperone. Pipamperone is a member of the bipiperidine class and is known for its antipsychotic properties.
Similar compounds include:
Pipamperone: Known for its use as an antipsychotic agent.
Other Bipiperidines: Various bipiperidine derivatives with different functional groups and applications.
Properties
Molecular Formula |
C12H23N5O |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-carbamimidoyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H23N5O/c13-10(18)12(17-6-2-1-3-7-17)4-8-16(9-5-12)11(14)15/h1-9H2,(H2,13,18)(H3,14,15) |
InChI Key |
UKMQXMNUGDHYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14919152.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919163.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B14919164.png)
![Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate](/img/structure/B14919169.png)

![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)piperidine-1-carbothioamide](/img/structure/B14919191.png)
![3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919193.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919200.png)
![3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B14919205.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14919206.png)
![4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14919209.png)
![1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate](/img/structure/B14919213.png)
